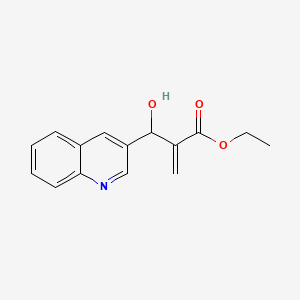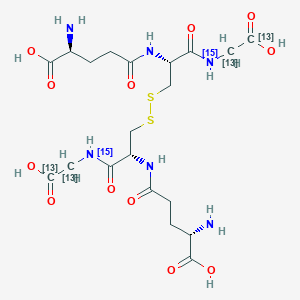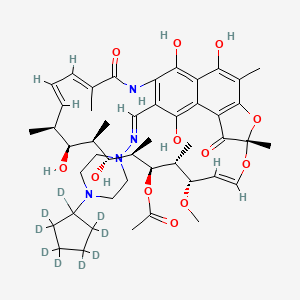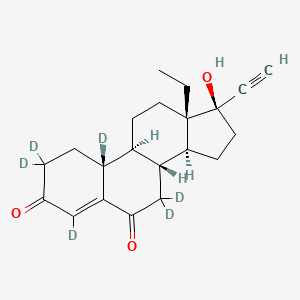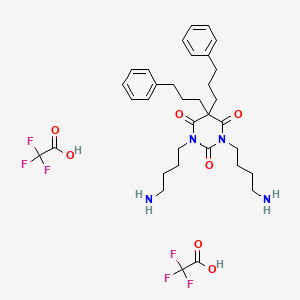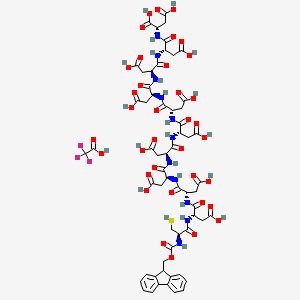
Fmoc-Cys-Asp10 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys-Asp10 (TFA): is a non-releasable oligopeptide linker that plays a crucial role in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can significantly reduce the healing time of fractured femurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, allowing the next amino acid to couple. This cycle continues until the desired peptide sequence is achieved .
Industrial Production Methods: Industrial production of Fmoc-Cys-Asp10 (TFA) follows similar principles but on a larger scale. Automation and microwave-assisted peptide synthesis are often employed to enhance efficiency and yield. The use of microwave technology significantly reduces synthesis time and improves the quality of the peptides produced .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Cys-Asp10 (TFA) undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of protecting groups on cysteine residues.
Common Reagents and Conditions:
Oxidation: Reagents like iodine (I2) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Trifluoroacetic acid (TFA) for deprotection of Fmoc groups
Major Products: The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and peptides with substituted protecting groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Cys-Asp10 (TFA) is widely used in peptide synthesis, enabling the creation of complex peptides and proteins with specific functionalities .
Biology: In biological research, it serves as a tool for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine: Medically, Fmoc-Cys-Asp10 (TFA) is used in drug delivery systems, particularly for targeting bone fractures. It helps in accelerating the healing process by delivering therapeutic agents directly to the fracture site .
Industry: In the industrial sector, it is employed in the production of peptide-based materials and bioconjugates for various applications, including diagnostics and therapeutics .
Wirkmechanismus
Mechanism: Fmoc-Cys-Asp10 (TFA) functions as a linker that facilitates the attachment of therapeutic agents to specific targets. The mechanism involves the formation of stable bonds with the target molecules, ensuring precise delivery and controlled release of the therapeutic agents .
Molecular Targets and Pathways: The primary molecular targets include bone fracture sites, where the linker binds to bone-homing peptides. The pathways involved are related to bone regeneration and repair, where the therapeutic agents promote cellular activities essential for healing .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH: Another cysteine derivative used in peptide synthesis with different protecting groups.
Fmoc-Cys(Dpm)-OH: Offers an alternative protecting group strategy for cysteine residues.
Uniqueness: Fmoc-Cys-Asp10 (TFA) is unique due to its specific application in bone fracture targeting and its role in the synthesis of releasable oligopeptide linkers. This specificity makes it particularly valuable in medical applications for accelerating bone healing .
By understanding the synthesis, reactions, applications, and mechanisms of Fmoc-Cys-Asp10 (TFA), researchers can leverage its unique properties for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C60H68F3N11O36S |
|---|---|
Molekulargewicht |
1608.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI-Schlüssel |
BIFUHFPXQBJYJF-KDYAZIBBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


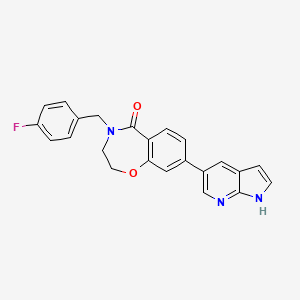
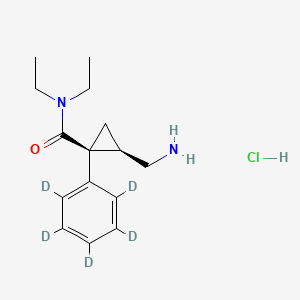

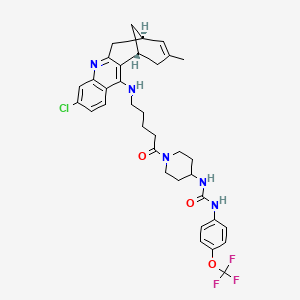
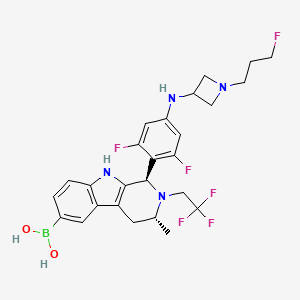
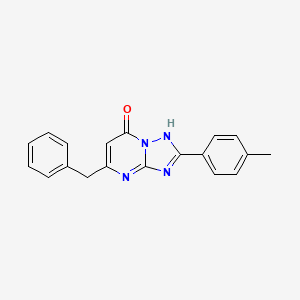
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
